N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propylthiadiazole-5-carboxamide
Description
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propylthiadiazole-5-carboxamide is a heterocyclic compound characterized by a fused thiazolo-benzothiazole core linked to a propyl-substituted thiadiazole carboxamide moiety. The structural complexity of this compound arises from its sulfur-rich rings, including the 1,3-thiazole and 1,3,4-thiadiazole systems, which are known to enhance bioavailability and target binding in pharmacologically active molecules .
Properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS4/c1-3-4-9-12(25-20-19-9)13(21)18-14-16-7-5-6-8-11(10(7)23-14)24-15(17-8)22-2/h5-6H,3-4H2,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXKOZNAEODTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propylthiadiazole-5-carboxamide typically involves the formation of the thiazole and benzothiazole rings followed by their fusion. One common method involves the Jacobsen cyclization of thioamide to the corresponding thiazole, using aqueous potassium ferricyanide as an oxidant . Further N-methylation and condensation with aldehydes yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and recent development. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propylthiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The thiazole and benzothiazole rings can participate in substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or benzothiazole rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug development.
Medicine: Its unique structure may confer bioactive properties, such as antimicrobial or anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propylthiadiazole-5-carboxamide is not fully understood. its structure suggests potential interactions with enzymes or receptors involved in cellular processes. The benzothiazole and thiazole rings may target specific molecular pathways, influencing biological activities such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against pharmacopeial standards and research analogs. Key comparisons are outlined below:
Structural Analogues from Pharmacopeial Standards
Evidence from Pharmacopeial Forum (2017) highlights several thiazole/thiadiazole-containing compounds with therapeutic relevance:
Key Observations :
- Heterocyclic Diversity : The target compound’s fused thiazolo-benzothiazole system distinguishes it from β-lactam-based antibiotics (e.g., Compounds m, n) but aligns with protease inhibitors (e.g., Compounds y, z) in employing sulfur-rich scaffolds for target interaction .
- The propylthiadiazole carboxamide moiety mirrors the ureido linkers in Compounds y and z, suggesting hydrogen-bonding capabilities critical for enzyme inhibition .
Hypothetical Pharmacological Performance
While quantitative data (e.g., IC₅₀, MIC) are unavailable for the target compound, inferences can be drawn from analogs:
- Antimicrobial Potential: The thiadiazole-thioether motif in Compounds m and n confers β-lactamase resistance in cephalosporins . The target’s thiadiazole carboxamide may similarly resist enzymatic degradation.
- Enzyme Inhibition : Compounds y and z utilize thiazole-methyl and hydroperoxide groups for protease binding . The target’s carboxamide could mimic these interactions, positioning it as a candidate for kinase or protease inhibition.
Crystallographic and Stability Considerations
The SHELX system () is widely used for crystallographic refinement of small molecules .
Biological Activity
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propylthiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazolo-benzothiazole moiety linked to a thiadiazole carboxamide. Its molecular formula is with a molecular weight of 402.51 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. The synthetic route often includes:
- Formation of the thiazolo-benzothiazole core.
- Introduction of the propylthiadiazole and carboxamide functionalities through selective reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including:
- Human colon cancer (HCT116)
- Breast cancer (MCF-7)
- Lung adenocarcinoma (A549)
The compound exhibited IC50 values in the low micromolar range, indicating potent activity .
The proposed mechanisms include:
- Inhibition of PI3K/mTOR Pathways : The compound has shown to inhibit key signaling pathways involved in cell growth and survival .
- Induction of Apoptosis : Studies suggest that it promotes programmed cell death in cancer cells by activating caspase pathways .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cell lines |
| Modification of the alkyl chain length | Altered bioavailability and solubility |
| Variation in the thiazole substituents | Enhanced selectivity towards specific cancer types |
Case Study 1: Antiproliferative Testing
A study conducted on a series of thiazolo derivatives, including our compound, revealed that those with higher lipophilicity exhibited better cellular uptake and antiproliferative activity against MCF-7 and A549 cell lines .
Case Study 2: Toxicological Assessment
Acute oral toxicity tests indicated that while the compound is effective against cancer cells, it also shows a favorable safety profile at therapeutic doses, making it a viable candidate for further development .
5. Conclusion
This compound represents a promising lead compound in anticancer research due to its potent biological activities and manageable toxicity profile. Ongoing studies focusing on optimizing its structure could enhance its efficacy and specificity for targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
